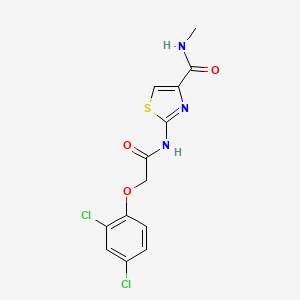![molecular formula C16H15NO5 B2413348 exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride CAS No. 167847-60-1](/img/structure/B2413348.png)
exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a benzylamido group, which can influence its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic core.
Introduction of the Benzylamido Group: This step can be achieved through nucleophilic substitution or amidation reactions, where a benzylamine derivative reacts with an intermediate compound.
Oxabicycloheptane Formation: The oxabicycloheptane structure is formed through cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Formation of the Anhydride: The final step involves the dehydration of the dicarboxylic acid intermediate to form the anhydride, typically using reagents like acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamido group, leading to the formation of benzylamide derivatives.
Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure and forming linear derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamide derivatives, while reduction could produce linear amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride can be used to study enzyme interactions and protein binding due to its ability to mimic certain biological structures.
Medicine
Medically, this compound has potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing treatments for various diseases.
Industry
In industry, this compound can be used in the production of polymers and advanced materials. Its unique structure can impart desirable properties such as increased strength or flexibility to the resulting materials.
Mechanism of Action
The mechanism by which exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylamido group can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity. The bicyclic core can also provide a rigid framework that enhances binding specificity.
Comparison with Similar Compounds
Similar Compounds
exo-cis-(+/-)-1-(Amino-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Similar structure but with an amino group instead of a benzylamido group.
exo-cis-(+/-)-1-(Hydroxyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Contains a hydroxyl group, affecting its reactivity and solubility.
exo-cis-(+/-)-1-(Methoxy-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Features a methoxy group, which can influence its electronic properties.
Uniqueness
The presence of the benzylamido group in exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride provides unique reactivity and interaction profiles compared to similar compounds. This makes it particularly useful in applications requiring specific binding or reactivity characteristics.
Properties
IUPAC Name |
N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c18-13(9-4-2-1-3-5-9)17-8-16-7-6-10(22-16)11-12(16)15(20)21-14(11)19/h1-5,10-12H,6-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHZCGHZYMSDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
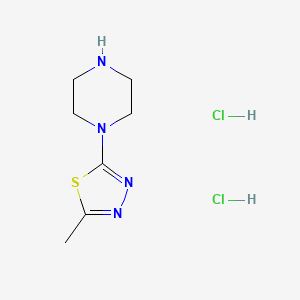
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)
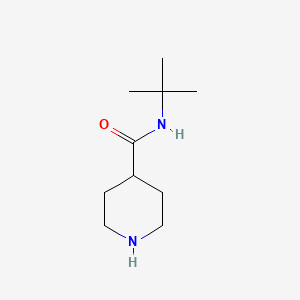
![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)
![(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2413276.png)
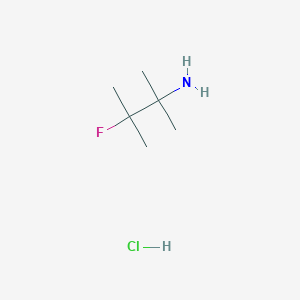
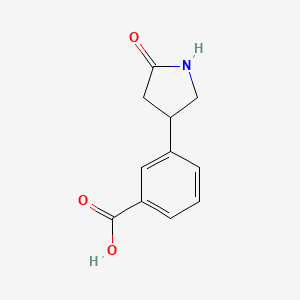
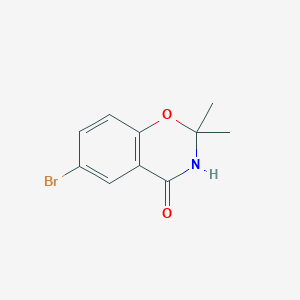
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2413281.png)
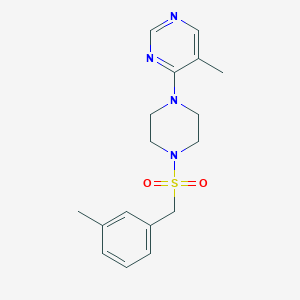
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)
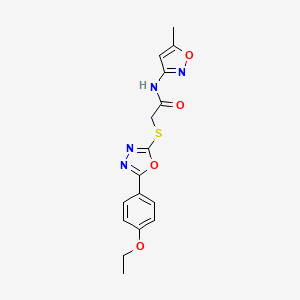
![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)
